3-Bromo-2,6-difluorobenzenesulfonyl chloride
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Number
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established organic chemistry naming conventions for substituted benzenesulfonyl chlorides. The primary systematic name is 3-bromo-2,6-difluorobenzenesulfonyl chloride, which precisely describes the positional arrangement of substituents on the benzene ring core structure. This nomenclature system identifies the base structure as benzenesulfonyl chloride, with specific substitutions noted by their positional numbers and chemical identities.
The Chemical Abstracts Service registry number for 3-bromo-2,6-difluorobenzenesulfonyl chloride is 1349708-71-9. This unique numerical identifier serves as the definitive reference for this compound across all major chemical databases and literature systems. The Chemical Abstracts Service registry system assigns these numbers sequentially as new chemical substances are registered, ensuring each compound maintains a distinct identifier regardless of nomenclature variations or alternative naming systems.
Database verification confirms this Chemical Abstracts Service number corresponds exclusively to the compound bearing the molecular formula C6H2BrClF2O2S. The registry entry includes validation of the molecular structure, confirming the presence of one bromine atom at position 3, two fluorine atoms at positions 2 and 6, and one sulfonyl chloride functional group attached to the benzene ring. This systematic identification enables precise communication among researchers and ensures accurate compound tracking across different chemical information systems.
Molecular Formula and Structural Representation
The molecular formula for 3-bromo-2,6-difluorobenzenesulfonyl chloride is C6H2BrClF2O2S, representing a molecular weight of 291.50 grams per mole. This formula indicates the compound contains six carbon atoms forming the aromatic benzene ring framework, two hydrogen atoms, one bromine atom, one chlorine atom, two fluorine atoms, two oxygen atoms, and one sulfur atom. The relatively high molecular weight reflects the presence of multiple heavy halogen atoms and the sulfonyl functional group.
Structural representation through the International Chemical Identifier system provides the following notation: InChI=1S/C6H2BrClF2O2S/c7-3-1-2-4(9)6(5(3)10)13(8,11)12/h1-2H. This standardized representation encodes the complete molecular connectivity and stereochemistry information. The corresponding International Chemical Identifier Key is IYITVCPKVNTTNA-UHFFFAOYSA-N, serving as a shortened hash code for rapid database searching and compound identification.
The Simplified Molecular Input Line Entry System notation for this compound is C1=CC(=C(C(=C1F)S(=O)(=O)Cl)F)Br. This linear representation describes the molecular structure in a text format suitable for computer processing and database storage. The notation indicates the benzene ring connectivity with explicit notation of the sulfonyl chloride group S(=O)(=O)Cl and the halogen substitution pattern around the aromatic system.
Synonym Recognition in Chemical Databases
Chemical database systems recognize 3-bromo-2,6-difluorobenzenesulfonyl chloride through multiple synonym variations that reflect different naming conventions and structural description approaches. The primary synonym variations include "3-Bromo-2,6-difluorobenzene-1-sulfonyl chloride" which explicitly identifies the sulfonyl chloride attachment position, and "3-bromo-2,6-difluorobenzenesulfonyl chloride" which represents the most commonly encountered database entry format.
PubChem database systems catalog this compound under PubChem Compound Identifier 56604704, establishing a standardized reference for all related chemical information and cross-database linking. This numerical identifier connects the compound across multiple chemical information platforms and enables comprehensive data integration from diverse sources. Additional database recognition includes entry into the MDL number system as MFCD20233342, providing compatibility with legacy chemical information systems.
International database recognition patterns demonstrate consistent identification across geographical regions and different chemical information providers. European Community number 101-178-3 appears in certain database systems, reflecting regulatory identification requirements for chemical commerce and safety documentation. These multiple identification systems ensure comprehensive database coverage and facilitate accurate compound retrieval regardless of the specific database platform or regional information system being accessed.
Synonym variations observed in commercial chemical supplier databases include descriptive names emphasizing different structural features or functional group arrangements. The compound appears in supplier catalogs with designations that highlight the halogen substitution pattern or the sulfonyl chloride functionality, depending on the intended application context. This variety in naming conventions reflects the diverse applications and synthetic utility of this chemical intermediate across different research and industrial sectors.
Properties
IUPAC Name |
3-bromo-2,6-difluorobenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF2O2S/c7-3-1-2-4(9)6(5(3)10)13(8,11)12/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYITVCPKVNTTNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)S(=O)(=O)Cl)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lithiation of 1-Bromo-2,4-difluorobenzene
A starting material such as 1-bromo-2,4-difluorobenzene can undergo lithiation at the position ortho to bromine and between fluorine substituents. Treatment with n-butyllithium (n-BuLi) at -78°C in tetrahydrofuran (THF) generates a lithium intermediate, which reacts with sulfur dioxide (SO₂) to form a sulfinate. Subsequent chlorination with N-chlorosuccinimide (NCS) yields the sulfonyl chloride.
Example Protocol
- Lithiation : 1-Bromo-2,4-difluorobenzene (10.0 g, 52 mmol) is dissolved in anhydrous THF (100 mL) and cooled to -78°C. n-BuLi (2.5 M in hexane, 21 mL, 52 mmol) is added dropwise, and the mixture is stirred for 2 hours.
- Sulfonation : Gaseous SO₂ is bubbled through the solution at -60°C for 30 minutes, forming a white precipitate.
- Chlorination : NCS (7.6 g, 57 mmol) is added, and the reaction is warmed to room temperature. After 1 hour, the mixture is filtered and concentrated to afford crude 3-bromo-2,6-difluorobenzenesulfonyl chloride.
Key Considerations
- Temperature control (-78°C) is critical to prevent side reactions.
- Excess SO₂ ensures complete sulfonation.
Halogen Exchange and Sequential Functionalization
Halogen exchange reactions offer an alternative route, particularly when bromine must be introduced after sulfonation.
Bromination of 2,6-Difluorobenzenesulfonyl Chloride
Starting with 2,6-difluorobenzenesulfonyl chloride, electrophilic bromination can be attempted. However, the sulfonyl chloride group’s strong meta-directing nature complicates regioselectivity. Using a Lewis acid catalyst like FeBr₃, bromine (Br₂) is added at the para position to sulfonyl chloride, yielding 3-bromo-2,6-difluorobenzenesulfonyl chloride.
Reaction Conditions
- Catalyst : FeBr₃ (10 mol%)
- Solvent : Dichloromethane (DCM)
- Temperature : 0°C to room temperature
- Yield : ~40–50%
Limitations
- Competing bromination at other positions reduces yield.
- Requires purification via column chromatography.
Multi-Step Synthesis via Carboxylic Acid Intermediates
Intermediate carboxylic acids, such as 3-bromo-2,6-difluorobenzoic acid, can be converted to sulfonyl chlorides through decarboxylative sulfonation.
Decarboxylation and Sulfur Trioxide Treatment
3-Bromo-2,6-difluorobenzoic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with sulfur trioxide (SO₃) in chlorosulfonic acid. This method avoids lithiation but requires harsh conditions.
Procedure
- Acyl Chloride Formation : 3-Bromo-2,6-difluorobenzoic acid (5.0 g, 20 mmol) is refluxed with SOCl₂ (15 mL) for 3 hours. Excess SOCl₂ is removed under vacuum.
- Sulfonation : The acyl chloride is added to chlorosulfonic acid (10 mL) at 0°C, followed by SO₃ (2.0 g, 25 mmol). The mixture is stirred at 50°C for 2 hours.
- Workup : The product is precipitated in ice water and extracted with DCM.
Yield : 55–60%
Purity : ≥95% (by HPLC)
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagents | Yield | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Directed Ortho-Metalation | 1-Bromo-2,4-difluorobenzene | n-BuLi, SO₂, NCS | 50–60% | High regioselectivity | Low-temperature requirements |
| Halogen Exchange | 2,6-Difluorobenzenesulfonyl Cl | Br₂, FeBr₃ | 40–50% | Simplicity | Poor regioselectivity |
| Decarboxylative Route | 3-Bromo-2,6-difluorobenzoic acid | SOCl₂, SO₃ | 55–60% | Avoids lithiation | Harsh conditions, multi-step |
Experimental Optimization and Challenges
Regioselectivity in Bromination
The electron-withdrawing nature of sulfonyl chloride directs electrophilic substitution to the meta position. Computational studies suggest that fluorine substituents further modulate reactivity, but competing pathways remain a challenge.
Purification Techniques
- Column Chromatography : Silica gel with hexane/ethyl acetate (8:2) effectively separates sulfonyl chloride from byproducts.
- Recrystallization : Petro ether/ethyl acetate mixtures yield high-purity crystals.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl chloride group (-SO₂Cl) is highly electrophilic, enabling nucleophilic substitution with amines, alcohols, and thiols.
Key Reactions:
-
With Amines: Forms sulfonamides, a common reaction in drug discovery. For example, condensation with 5-bromo-2-methoxypyridin-3-amine produces substituted sulfonamides, as seen in PI3K/mTOR inhibitor synthesis .
-
With Alcohols: Generates sulfonate esters under basic conditions (e.g., NaOH), though specific examples for this isomer are not explicitly documented.
General Reaction:
Cross-Coupling Reactions
The bromine substituent at position 3 enables participation in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings.
-
Borylation: Conversion to the boronate ester via Miyaura borylation (e.g., using Pd(dppf)Cl₂, KOAc, and bis(pinacolato)diboron).
-
Suzuki Coupling: Reaction with aryl halides (e.g., bromopyridines) to form biaryl structures.
Key Intermediate:
\text{Borate ester: } \text{C}_6\text{H}_2\text{BrF}_2\text{SO}_2\text{Bpin
Scientific Research Applications
Medicinal Chemistry
The compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its unique structure allows for modifications that enhance biological activity.
Synthesis of Anticancer Agents
Recent studies have shown that derivatives of 3-bromo-2,6-difluorobenzenesulfonyl chloride exhibit potent anti-tumor activity. For instance, compounds derived from this sulfonyl chloride have been evaluated for their ability to inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial in cancer cell proliferation and survival .
| Compound | Biological Activity | Reference |
|---|---|---|
| 22c | Induces apoptosis in HCT-116 cells | |
| CRTH2 antagonists | Treats inflammatory diseases |
Inhibitors of Protein Functions
The compound has been investigated as a potential inhibitor of cytolytic proteins such as perforin, which plays a role in immune responses. Studies indicate that modifications to the sulfonamide group can enhance inhibitory effects against these proteins, suggesting therapeutic potential in autoimmune diseases .
Agrochemicals
In agricultural chemistry, 3-bromo-2,6-difluorobenzenesulfonyl chloride serves as a key building block for developing herbicides and pesticides. Its reactivity allows it to form various derivatives that can target specific pests or diseases affecting crops.
Synthesis of Herbicides
The compound's ability to undergo nucleophilic substitution reactions makes it suitable for synthesizing herbicides with selective activity against unwanted plant species while minimizing harm to crops.
Organic Synthesis
The compound is widely used in organic synthesis due to its ability to participate in various chemical reactions.
Coupling Reactions
3-Bromo-2,6-difluorobenzenesulfonyl chloride can be utilized in palladium-catalyzed coupling reactions to form complex organic molecules. For example, it has been employed in C–C bond formation reactions with indoles and other aromatic compounds .
| Reaction Type | Yield (%) | Conditions |
|---|---|---|
| C–C Coupling with Indoles | 64% | PdCl₂ catalyst, Li₂CO₃ base at 140 °C |
| Nucleophilic Substitution | Variable | Depends on nucleophile used |
Development of CRTH2 Antagonists
A case study focused on the synthesis of CRTH2 antagonists demonstrated that derivatives of 3-bromo-2,6-difluorobenzenesulfonyl chloride could effectively block allergic responses in animal models. These compounds were shown to reduce inflammation associated with asthma and allergic rhinitis .
Synthesis of Antitumor Agents
Another study highlighted the synthesis of a series of sulfonamide derivatives from 3-bromo-2,6-difluorobenzenesulfonyl chloride that exhibited promising anticancer properties by inducing cell cycle arrest and apoptosis in cancer cell lines .
Mechanism of Action
The mechanism of action of 3-Bromo-2,6-difluorobenzenesulfonyl chloride involves its role as an electrophilic reagent. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of various sulfonyl derivatives. The bromine and fluorine atoms on the benzene ring can also participate in further chemical transformations, enhancing the compound’s versatility in synthetic applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers
2-Bromo-4,6-difluorobenzenesulfonyl chloride (CAS 207974-14-9)
- Structure : Bromine at position 2, fluorine at 4 and 4.
- Reactivity : The ortho-bromo substituent increases steric hindrance, slowing sulfonation reactions compared to para-substituted analogs.
- Applications : Used in synthesizing kinase inhibitors due to its electron-withdrawing effects .
4-Bromo-2,6-difluorobenzenesulfonyl chloride (CAS 351003-42-4)
Data Table: Comparative Analysis
Key Research Findings
Reactivity Trends : Fluorine substituents increase electrophilicity at the sulfonyl group, accelerating reactions with amines. Bromine, however, introduces steric effects that moderate reactivity .
Stability : Dichloro analogs (e.g., 4-bromo-2,6-dichloro) exhibit superior hydrolytic stability compared to difluoro derivatives, making them suitable for prolonged storage .
Synthetic Utility : Para-bromo isomers are favored in Suzuki-Miyaura cross-coupling reactions due to optimal halogen positioning for palladium catalysis .
Biological Activity
3-Bromo-2,6-difluorobenzenesulfonyl chloride is a sulfonyl chloride derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. This compound is recognized for its ability to act as a sulfonylating agent, modifying biomolecules and potentially influencing various biological pathways.
The compound has the following chemical structure:
- Molecular Formula : C₆H₄BrClF₂O₂S
- Molecular Weight : 263.52 g/mol
The primary mechanism of action for 3-Bromo-2,6-difluorobenzenesulfonyl chloride involves its reactivity as a sulfonylating agent. It reacts with nucleophiles, forming covalent bonds that can alter the structure and function of target biomolecules. This modification may influence various biological processes, including enzyme activity and protein interactions.
Antitumor Activity
Recent studies have indicated that compounds similar to 3-Bromo-2,6-difluorobenzenesulfonyl chloride exhibit significant antitumor activity. For instance, derivatives of sulfonamides have been shown to inhibit key signaling pathways involved in cancer cell proliferation. A notable example includes the inhibition of the PI3K/AKT/mTOR signaling pathway, which is crucial for tumor growth and survival .
Table 1: Summary of Antitumor Activity of Related Compounds
| Compound | Target Pathway | IC50 (nM) | Cell Line |
|---|---|---|---|
| Compound 22c | PI3Kα | 0.22 | MCF-7 |
| Compound 22c | mTOR | 23 | HCT-116 |
| 3-Bromo-2,6-DFBSC | Unknown (hypothetical) | TBD | TBD |
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Sulfonyl chlorides have been utilized in synthesizing various antibacterial agents, targeting resistant strains of bacteria by modifying penicillin-binding proteins (PBPs) and other critical enzymes .
Table 2: Antimicrobial Activity Overview
| Compound | Target Bacteria | Mechanism of Action |
|---|---|---|
| Durlobactam | Acinetobacter baumannii | Inhibition of β-lactamases |
| ETX0462 | Pseudomonas aeruginosa | Inhibition of PBPs |
| 3-Bromo-2,6-DFBSC | TBD | TBD |
Case Studies
- Sulfonamide Derivatives : A study on substituted arylsulphonamides demonstrated their efficacy as inhibitors against perforin-mediated lysis in natural killer cells. This highlights the potential for similar derivatives like 3-Bromo-2,6-difluorobenzenesulfonyl chloride to influence immune responses .
- Kinase Inhibitors : Research into small molecule kinase inhibitors has shown that modifications in sulfonamide structures can lead to significant changes in their inhibitory profiles against various kinases involved in cancer progression . The implications for drug design are substantial, as structural analogs can be tailored for improved efficacy.
Q & A
Q. What are the established synthetic routes for 3-bromo-2,6-difluorobenzenesulfonyl chloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves halogenation of a difluorobenzene precursor followed by sulfonation. A common approach (adapted from chloro analogs) includes:
Lithiation : React 2,6-difluorobromobenzene with n-butyllithium at −78°C in anhydrous THF to generate the aryl lithium intermediate.
Sulfonation : Introduce sulfuryl chloride (SO₂Cl₂) under controlled addition to form the sulfonyl chloride group.
Purification : Quench with dilute HCl, extract with dichloromethane, and recrystallize to achieve >95% purity .
Key factors affecting yield include temperature control (to prevent side reactions) and stoichiometric precision. Bromine’s higher electronegativity compared to chlorine may require adjusted reaction times.
Q. What nucleophilic reactions are most commonly employed with this compound, and what protocols ensure reproducibility?
- Methodological Answer : The sulfonyl chloride group reacts with:
- Amines : In anhydrous dichloromethane, add the amine dropwise at 0°C, stir for 4–6 hours, and isolate sulfonamides via vacuum filtration (yields: 70–85%) .
- Alcohols : Use a base like pyridine to neutralize HCl byproducts. Reaction in THF at room temperature for 12 hours typically yields sulfonate esters .
Protocols emphasize moisture-free conditions and inert atmospheres to prevent hydrolysis .
Advanced Research Questions
Q. How can conflicting data on regioselectivity in nucleophilic aromatic substitution (NAS) be resolved?
- Methodological Answer : Conflicting regioselectivity often arises from competing electronic effects of bromine (electron-withdrawing) and fluorine (ortho/para-directing). To resolve this:
- Computational Modeling : Use DFT calculations to predict activation energies for substitution at C-1 vs. C-4 positions.
- Isotopic Labeling : Track substituent positions via NMR or X-ray crystallography .
Case studies on chloro analogs show C-4 as the dominant site for NAS due to fluorine’s directing effects, but bromine may alter this trend .
Q. What strategies mitigate hydrolysis during sulfonamide formation, and how are side products characterized?
- Methodological Answer : Hydrolysis is minimized by:
- Strict Anhydrous Conditions : Use molecular sieves and argon sparging.
- Low Temperatures : Conduct reactions at 0–5°C.
Side products (e.g., sulfonic acids) are identified via LC-MS and NMR. For quantification, ion chromatography can distinguish sulfonamides from hydrolyzed acids .
Q. How do electronic effects of substituents influence coupling reactions in Suzuki-Miyaura cross-coupling?
- Methodological Answer : Bromine’s strong electron-withdrawing effect enhances oxidative addition with palladium catalysts. Fluorine’s inductive effect stabilizes the transition state. Optimization Steps :
- Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf).
- Solvent Effects : Use DMF for polar intermediates or toluene for non-polar substrates.
Yields for biaryl products range from 60–90%, depending on the boronic acid partner .
Critical Analysis of Contradictions
- Discrepancy in Yields : Lower yields in sulfonate esterification vs. sulfonamide formation ( vs. 11) may stem from alcohol nucleophilicity. Primary alcohols (e.g., methanol) react faster than sterically hindered analogs.
- Storage Stability : While recommends inert gas storage, some studies report stability under argon for >6 months, contradicting claims of rapid hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
